N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h4-5,8-13,15,19H,1-3,6-7,14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMDITBGCZCDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and reagents such as thionyl chloride, triethylamine, and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent reaction controls ensures the consistency and quality of the final product. The industrial methods also focus on optimizing yield and minimizing waste through efficient reaction pathways and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the fluorophenyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Key structural analogs are compared below based on substituents, linker groups, and pharmacological implications:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Metabolic Insights
- Metabolic Stability : Fluorophenyl substituents (e.g., 4-F-Bn in CH-FUBIATA) are associated with enhanced metabolic stability in related compounds. For instance, fluorophenyl and pyridinyl groups in COX-2 inhibitors reduced cytochrome P450-mediated oxidation, improving half-life .
- Linker Effects : Sulfonyl groups (as in CH-FUBIATA) may enhance binding affinity compared to sulfanyl or acetyl linkers due to stronger electron-withdrawing effects and rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
